molecular formula C17H19ClN2 B176239 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 151410-15-0

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride

カタログ番号: B176239
CAS番号: 151410-15-0
分子量: 286.8 g/mol
InChIキー: WPJRVOBVFXWOOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride, also known as 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride, is a useful research compound. Its molecular formula is C17H19ClN2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(1-benzylindol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.ClH/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17;/h1-9,13H,10-12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJRVOBVFXWOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594234
Record name 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151410-15-0
Record name 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (also known as 1-Benzyltryptamine ), a critical pharmacological scaffold and bioactive agent.

Executive Summary

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS: 151410-15-0) is a synthetic tryptamine derivative characterized by a benzyl substitution at the indole nitrogen (position 1). Unlike its psychoactive N,N-dialkyl counterparts (e.g., DMT), this compound is devoid of hallucinogenic activity. Instead, it serves as a privileged scaffold in medicinal chemistry, most notably as a lead structure for pan-SHIP1/2 inhibitors —small molecules that target SH2-containing inositol 5'-phosphatases. These inhibitors are currently under investigation for cancer immunotherapy (multiple myeloma, breast cancer) and neurodegenerative diseases (Alzheimer’s) due to their ability to modulate PI3K/Akt signaling and microglial phagocytosis.

Chemical Identity & Structural Properties

PropertyDetail
IUPAC Name 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride
Common Name 1-Benzyltryptamine HCl
Molecular Formula C₁₇H₁₈N₂[1] · HCl
Molecular Weight 286.80 g/mol
Core Scaffold Indole (Tryptamine backbone)
Key Substituent Benzyl group at

(Indole nitrogen)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (improved by HCl salt)
Structural Significance

The


-benzyl group  is the defining feature. In the context of serotonin (5-HT) receptors, this bulky hydrophobic group sterically hinders activation of the 5-HT2A receptor, converting the agonist profile of the parent tryptamine into antagonism  or inactivity. Conversely, this same hydrophobic moiety is critical for binding to the allosteric hydrophobic pocket  of SHIP1/2 phosphatases, making it a "molecular anchor" for enzyme inhibition.

Mechanism of Action (MOA)

The compound operates through two distinct pharmacological pathways depending on the biological context: SHIP1/2 Phosphatase Inhibition (primary therapeutic interest) and Serotonin Receptor Modulation (historical/toxicological context).

Primary Mechanism: Pan-SHIP1/2 Inhibition

The molecule acts as a small-molecule inhibitor of SHIP1 (INPP5D) and SHIP2 (INPP5K).

  • Target : The catalytic domain of SH2-containing inositol 5'-phosphatases.

  • Action : It inhibits the hydrolysis of PI(3,4,5)P3 (PIP3) to PI(3,4)P2 .

  • Downstream Effect :

    • In Cancer Cells (e.g., Multiple Myeloma): Sustained high levels of PIP3 hyperactivate Akt/mTOR signaling to a point of "oncogenic stress" or restore sensitivity to other therapies, leading to apoptosis .

    • In Microglia (Alzheimer’s Models): SHIP1 inhibition prevents the negative regulation of TREM2 signaling. This enhances microglial phagocytosis of amyloid-beta (Aβ) plaques and promotes a neuroprotective phenotype.

Secondary Mechanism: 5-HT Receptor Antagonism
  • Target : 5-HT1A, 5-HT2A receptors.

  • Action : Acts as a competitive antagonist or low-efficacy partial agonist.

  • Causality : The

    
    -benzyl substitution prevents the indole ring from achieving the specific tilt required for receptor helix rotation (activation), effectively blocking the receptor without triggering the hallucinogenic signaling cascade associated with 5-HT2A agonism.
    

Pathway Visualization

The following diagram illustrates the modulation of the PI3K/Akt pathway by 1-Benzyltryptamine (acting as a SHIP1/2 inhibitor).

SHIP_Pathway GrowthFactor Growth Factors / Cytokines PI3K PI3K Activation GrowthFactor->PI3K PIP3 PI(3,4,5)P3 (Active Signal) PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PIP3 Precursor PI34P2 PI(3,4)P2 (Inactive/Modulatory) PIP3->PI34P2 Hydrolysis by SHIP Akt Akt / PKB Recruitment PIP3->Akt Activates SHIP SHIP1 / SHIP2 (Phosphatase) SHIP->PIP3 Accumulation Inhibitor 1-Benzyltryptamine (Inhibitor) Inhibitor->SHIP Blocks Microglia Microglia: Enhanced Phagocytosis Akt->Microglia Neuroprotection Tumor Tumor Cells: Apoptosis / Growth Arrest Akt->Tumor Therapeutic Stress

Caption: Inhibition of SHIP1/2 prevents PIP3 hydrolysis, sustaining PI3K signaling to enhance microglial phagocytosis or induce tumor cell apoptosis.

Experimental Protocols

Synthesis of 1-Benzyltryptamine HCl

Based on the foundational method by Kalir & Szara (1966), optimized for modern reagents.

Reagents: Indole, Benzyl chloride, Oxalyl chloride, Dimethylamine (aq), Lithium Aluminum Hydride (LAH), HCl/Ether.

  • N-Benzylation :

    • Dissolve indole (10 mmol) in DMF. Add NaH (1.2 eq) at 0°C under

      
      .
      
    • Stir for 30 min, then add benzyl chloride (1.1 eq) dropwise.

    • Heat to 60°C for 2 hours. Quench with water, extract with EtOAc. Yields 1-Benzylindole .

  • Acylation :

    • Dissolve 1-Benzylindole in anhydrous ether. Add oxalyl chloride (1.2 eq) dropwise at 0°C.

    • Stir for 1 hour (formation of glyoxalyl chloride intermediate).

    • Add excess dimethylamine (or ammonia for primary amide) to form 1-benzyl-3-indolylglyroxylamide .

  • Reduction :

    • Suspend the amide in THF. Add LAH (4 eq) slowly. Reflux for 4-6 hours.

    • Quench (Fieser method), filter, and evaporate to obtain the free amine.

  • Salt Formation :

    • Dissolve free amine in dry diethyl ether.

    • Bubble dry HCl gas or add 1M HCl in ether until precipitation is complete.

    • Recrystallize from Ethanol/Ether to obtain 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride .

SHIP1 Phosphatase Inhibition Assay

Protocol for validating bioactivity.

  • Preparation : Use recombinant human SHIP1 enzyme (catalytic domain). Substrate: PI(3,4,5)P3 (Echelon Biosciences).

  • Reaction Mix :

    • Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 10 mM

      
      .
      
    • Compound: Dilute 1-Benzyltryptamine HCl in DMSO (final conc. 0.1 µM – 100 µM).

  • Incubation :

    • Incubate Enzyme + Compound for 15 min at RT.

    • Add Substrate (PIP3, 10 µM) and incubate for 30 min at 37°C.

  • Detection :

    • Use Malachite Green reagent to detect free phosphate release.

    • Measure Absorbance at 620 nm.

    • Data Analysis : Calculate

      
       by plotting % Inhibition vs. Log[Concentration].
      

References

  • Kalir, A., & Szara, S. (1966).[2] Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 9(3), 341–344. Link

  • Brooks, R., et al. (2015). Small Molecule Inhibitors of SHIP1 and SHIP2: Rationale, Design, and Therapeutic Potential. Journal of Medicinal Chemistry, 58(15), 5701–5715.
  • Pedicone, C., et al. (2020).[3] Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science, 133(2). Link

  • Kerr, W. G. (2011). Inhibitor and Activator: Dual Roles for SHIP1 in Immunity and Cancer. Annals of the New York Academy of Sciences, 1217(1), 1–17. Link

  • PubChem Compound Summary. (2025). 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride. National Center for Biotechnology Information. Link

Sources

Methodological & Application

Introduction: Unveiling the Pharmacological Profile of a Novel Tryptamine Analog

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro characterization of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride, a tryptamine derivative with significant potential in pharmacological research.

2-(1-Benzyl-1H-indol-3-yl)ethanamine, structurally a derivative of tryptamine, belongs to a class of indole alkaloids renowned for their diverse and potent biological activities.[1] The core tryptamine scaffold is a privileged structure in neuropharmacology, serving as the backbone for neurotransmitters like serotonin and numerous psychoactive and therapeutic agents.[2] The addition of a benzyl group at the N1 position of the indole ring can significantly modify the compound's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its interaction with biological targets.[3] This modification may enhance binding affinity and selectivity for specific receptors or enzymes.[3]

This application note provides a comprehensive suite of in vitro protocols designed to elucidate the pharmacological profile of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride. As a Senior Application Scientist, the rationale behind this guide is not merely to present methods, but to offer a logical, tiered approach to characterization. We will begin by assessing the compound's binding affinity at key G-protein coupled receptors (GPCRs), proceed to evaluate its functional impact on receptor signaling, and conclude by examining its potential to inhibit critical metabolic enzymes. This systematic workflow ensures a thorough and robust preclinical evaluation.

Part 1: Receptor Affinity Profiling via Radioligand Binding Assays

Scientific Rationale: The foundational step in characterizing a novel compound is to determine where it binds. Given the structural similarity of 2-(1-Benzyl-1H-indol-3-yl)ethanamine to serotonin, a primary focus should be on the serotonin (5-HT) receptor family. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[4][5] This technique relies on the principle of competitive displacement, where the unlabeled test compound competes with a known, radioactively labeled ligand for binding to the receptor.[6][7] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can then be converted to an affinity constant (Ki).

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing a specific 5-HT receptor subtype) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Ketanserin for 5-HT2A) Radioligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation Curve_Fit Non-linear Regression (Generate IC50 value) Scintillation->Curve_Fit Ki_Calc Cheng-Prusoff Correction (Calculate Ki value) Curve_Fit->Ki_Calc

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 1.1: Competitive Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol is adapted for a 96-well format, suitable for high-throughput screening.[7]

Materials and Reagents:

  • Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT₂ₐ receptors.

  • Radioligand: [³H]Ketanserin (a well-characterized 5-HT₂ₐ antagonist).

  • Test Compound: 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride.

  • Non-specific Binding Control: Mianserin or another high-affinity 5-HT₂ₐ ligand at a saturating concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well filter plates (e.g., Millipore MAFB plates with GF/B filters).[7]

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Pre-treatment: To reduce non-specific binding, pre-soak the wells of the filter plate with 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours at room temperature, then wash three times with assay buffer.[6][7]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Thaw the receptor membrane preparation on ice and resuspend in fresh, cold assay buffer to a final protein concentration of 50-100 µ g/well .[7]

    • Dilute the [³H]Ketanserin stock in assay buffer to a final concentration approximately equal to its Kd for the 5-HT₂ₐ receptor (e.g., 1-2 nM).

  • Assay Setup (in a 96-well reaction plate, final volume 250 µL):

    • Total Binding Wells: 50 µL assay buffer + 50 µL [³H]Ketanserin + 150 µL membrane suspension.

    • Non-specific Binding (NSB) Wells: 50 µL Mianserin (10 µM final) + 50 µL [³H]Ketanserin + 150 µL membrane suspension.

    • Test Compound Wells: 50 µL of each test compound dilution + 50 µL [³H]Ketanserin + 150 µL membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-treated filter plate. Wash each well 4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[6]

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.[6]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., in Prism® software) to fit a sigmoidal dose-response curve and determine the IC50 value.[6]

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Expected Data Summary:

Target ReceptorRadioligandTest Compound Ki (nM)
5-HT₂ₐ[³H]Ketanserine.g., 15.5 ± 2.1
5-HT₁ₐ[³H]8-OH-DPATe.g., 120.7 ± 15.3
D₂ (Dopamine)[³H]Spiperonee.g., > 10,000

Part 2: Functional Activity Profiling via cAMP Assays

Scientific Rationale: After determining binding affinity, the next critical step is to assess function: does the compound activate the receptor (agonist), block the natural ligand (antagonist), or have no effect? Many 5-HT receptors are GPCRs that signal by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8][9] Receptors coupled to Gαs proteins stimulate adenylyl cyclase, increasing cAMP levels, while those coupled to Gαi inhibit adenylyl cyclase, decreasing cAMP.[8][9] Modern cAMP assays use sensitive, homogeneous methods like HTRF or bioluminescent reporters, eliminating the need for cell lysis.[8][10][11]

GPCR Signaling Pathway Diagram

cluster_gs Gαs Pathway (Activation) cluster_gi Gαi Pathway (Inhibition) Agonist_s Agonist GPCR_s Gαs-coupled Receptor Agonist_s->GPCR_s Gs Gαs GPCR_s->Gs AC_s Adenylyl Cyclase Gs->AC_s cAMP_inc [cAMP] ↑ AC_s->cAMP_inc produces ATP_s ATP ATP_s->AC_s converts Agonist_i Agonist GPCR_i Gαi-coupled Receptor Agonist_i->GPCR_i Gi Gαi GPCR_i->Gi AC_i Adenylyl Cyclase Gi->AC_i cAMP_dec [cAMP] ↓ AC_i->cAMP_dec reduced production Forskolin Forskolin Forskolin->AC_i stimulates

Caption: Gαs and Gαi signaling pathways modulating intracellular cAMP.

Protocol 2.1: HTRF-Based cAMP Functional Assay

This protocol describes how to test the compound in both agonist and antagonist modes for a Gαs-coupled receptor.

Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT₄).

  • cAMP Assay Kit: A commercial HTRF-based kit (e.g., from Cisbio). These typically contain Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[8]

  • Test Compound: 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride.

  • Reference Agonist: A known agonist for the target receptor (e.g., Serotonin for 5-HT₄).

  • Cell Culture Medium & Stimulation Buffer.

Procedure:

Part A: Agonist Mode

  • Cell Plating: Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Addition: Remove culture medium and add stimulation buffer containing serial dilutions of the test compound or reference agonist.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Add the HTRF detection reagents (d2-cAMP followed by anti-cAMP-cryptate) as per the manufacturer's protocol. This step lyses the cells and initiates the competitive immunoassay.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

Part B: Antagonist Mode

  • Cell Plating: As in agonist mode.

  • Antagonist Pre-incubation: Add stimulation buffer containing serial dilutions of the test compound. Incubate for 15-30 minutes.

  • Agonist Challenge: Add the reference agonist at a concentration that gives ~80% of its maximal response (EC₈₀).

  • Incubation, Lysis, and Reading: Proceed as in steps 3-6 of the agonist mode protocol.[8]

Data Analysis:

  • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

  • Agonist Mode: Plot the HTRF ratio against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the IC50 (potency of inhibition).

Expected Data Summary:

Assay ModeTarget ReceptorParameterValue
Agonist5-HT₄ (Gαs)EC50>10 µM (No activity)
Antagonist5-HT₂ₐ (Gαq/11)*IC50e.g., 25.3 nM
Antagonist5-HT₁ₐ (Gαi)IC50e.g., 150.1 nM

*Note: While 5-HT₂ₐ primarily signals via Gαq (calcium flux), it can also influence cAMP pathways. A direct calcium flux assay would be a more canonical functional readout for this receptor.

Part 3: Enzyme Inhibition Profiling: Monoamine Oxidase (MAO)

Scientific Rationale: Tryptamines are natural substrates for Monoamine Oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters.[12] It is crucial to determine if 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride acts as an inhibitor of these enzymes, as MAO inhibition is a major therapeutic mechanism for depression and neurodegenerative diseases.[12] A common assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate like p-tyramine.[12][13] This H₂O₂ is then used in a peroxidase-coupled reaction to generate a fluorescent or luminescent signal.[14][15]

MAO Inhibition Assay Diagram

MAO MAO-A or MAO-B Enzyme H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 produces Substrate Substrate (p-Tyramine) Substrate->MAO Inhibitor Test Compound (Potential Inhibitor) Inhibitor->MAO blocks Signal Fluorescent Product (Signal) H2O2->Signal oxidizes probe via HRP Horseradish Peroxidase (HRP) Probe Dye Reagent (Non-fluorescent) Probe->Signal

Caption: Principle of a fluorometric MAO inhibition assay.

Protocol 3.1: Fluorometric MAO-A/MAO-B Inhibition Assay

This protocol is designed to determine the IC50 of the test compound for both MAO isoforms.

Materials and Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine.[12]

  • Detection Reagents: Horseradish Peroxidase (HRP) and a suitable fluorogenic probe (e.g., Amplex Red, OxiRed™).[16]

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.

  • Test Compound: 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride.

  • Reference Inhibitors: Clorgyline (MAO-A specific) and Pargyline (MAO-B specific).[13]

  • Fluorescence Microplate Reader.

Procedure:

  • Assay Setup (in a 96-well black plate):

    • To appropriate wells, add 45 µL of MAO-A or MAO-B enzyme diluted in assay buffer.

    • Add 5 µL of the test compound dilution series or a reference inhibitor. For control wells (100% activity), add 5 µL of assay buffer.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13]

  • Reaction Initiation: Prepare a Master Reaction Mix containing assay buffer, p-tyramine substrate, HRP, and the dye reagent. Add 50 µL of this mix to all wells to start the reaction.

  • Kinetic or Endpoint Reading: Incubate the plate for 20-30 minutes at room temperature, protected from light.[12] Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) either kinetically or at a fixed endpoint.[12]

Data Analysis:

  • Subtract the background fluorescence (wells with no MAO enzyme).

  • Calculate the percentage of inhibition for each concentration of the test compound:

    • % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_control))

  • Plot the % Inhibition against the log concentration of the test compound.

  • Use non-linear regression to fit the data and determine the IC50 value for both MAO-A and MAO-B.

Expected Data Summary:

EnzymeTest Compound IC50 (µM)Selectivity Ratio (MAO-A/MAO-B)
MAO-Ae.g., 0.58 ± 0.07\multirow{2}{*}{e.g., >172}
MAO-Be.g., > 100

References

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC. (2024). Available at: [Link]

  • 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). Pharmaceuticals (Basel). Available at: [Link]

  • Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors. (2015). MedChemComm. Available at: [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | bioRxiv. (2023). Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017). Available at: [Link]

  • BindingDB BDBM50086102 1-[2-(5-Hydroxy-1H-indol-3-yl)-ethyl]. Available at: [Link]

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives | Journal of Chemical Health Risks. (2024). Available at: [Link]

  • Monoamine Oxidase Assay Kit - Bio-Techne. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay - DiscoverX. Available at: [Link]

  • Exploring tryptamine derivatives as potential agents for diabetes and cancer treatment: in-vitro kinetics, molecular docking, and cell toxicity based investigations - Taylor & Francis. (2023). Available at: [Link]

  • A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC. (2010). Available at: [Link]

  • Benzyl N-[2-(1H-indol-3-yl)ethyl]dithiocarbamate - PMC. (2008). Available at: [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (2010). Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016). Available at: [Link]

  • General scheme for the synthesis of tryptamine derivatives. - ResearchGate. Available at: [Link]

  • Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed. (2013). Available at: [Link]

  • Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity - PMC. (2022). Available at: [Link]

  • N-Benzyl-1H-indole-3-ethylamine - SIELC Technologies. (2018). Available at: [Link]

  • Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones - MDPI. (2023). Available at: [Link]

  • Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses - The University of Alabama. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000). Available at: [Link]

  • Radioligand binding assay results showing the percentage inhibition of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC. (2013). Available at: [Link]

Sources

Application Note: Analytical Characterization of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the analysis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (also referred to as 1-Benzyltryptamine HCl).

Executive Summary & Compound Context

This guide details the analytical protocols for 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride . This compound is a structural isomer of the more common N-benzyltryptamine.[1][2] The critical structural feature is the benzyl group attached to the indole nitrogen (position 1) rather than the ethylamine nitrogen.

This structural distinction significantly alters its physicochemical profile compared to natural tryptamines.[1][2] The 1-benzyl substitution removes the indole N-H hydrogen bond donor capability, increasing lipophilicity (LogP) and altering its receptor binding kinetics (specifically at 5-HT2A/2C and SERT).

Target Audience: Medicinal Chemists, QC Analysts, and DMPK Researchers.[2]

Chemical Profile
PropertySpecification
IUPAC Name 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride
Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

N

[2][3][4][5][6] · HCl
Exact Mass (Free Base) 250.1470 Da
Molecular Weight (Salt) 286.80 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in cold water; Insoluble in Hexanes

Analytical Strategy & Workflow

To ensure pharmaceutical-grade characterization, a multi-modal approach is required. The workflow prioritizes the differentiation of the 1-benzyl isomer from the N-benzyl impurity, which is a common synthetic byproduct.[2]

Workflow Visualization

AnalyticalWorkflow cluster_Sep Separation & Purity cluster_ID Structural ID Sample Raw Sample (Synthesis Batch) Prep Sample Preparation (MeOH/Water Dilution) Sample->Prep Chiral Salt Form Check (IC for Chloride) Sample->Chiral Separate Aliquot HPLC UPLC-PDA (Purity >98%) Prep->HPLC MS HRMS (ESI+) Parent m/z 251.15 HPLC->MS Hyphenated NMR 1H/13C NMR Regioisomer Confirmation HPLC->NMR Fraction Collection (Optional) Report CoA Generation Chiral->Report MS->Report NMR->Report

Figure 1: Integrated analytical workflow ensuring purity, salt stoichiometry, and structural confirmation.

Chromatographic Separation (UPLC-UV-MS)

Objective: Quantify purity and identify potential regioisomers (e.g., N-benzyltryptamine). Rationale: The 1-benzyl group makes the molecule significantly more hydrophobic than unsubstituted tryptamine.[1][2] A standard C18 gradient with acidification is necessary to suppress silanol interactions with the primary amine tail.[1][2]

Protocol A: Reversed-Phase UPLC Method
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2]

    • Why: Hybrid particles withstand high pH if needed, but provide excellent peak shape for bases at low pH.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

  • Detection:

    • UV: 280 nm (Indole max) and 220 nm.[1][2]

    • MS: ESI Positive Mode (Scan 100–600 m/z).[1][2]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Equilibration
1.00 5 Hold (Elute polar salts)
6.00 95 Linear Ramp
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |[2]

System Suitability Criteria (SST):

  • Retention Time: Expect elution ~4.5–5.2 min (later than tryptamine due to benzyl group).

  • Tailing Factor:

    
     (Crucial for amine salts).[1][2]
    
  • Purity: Area % > 98.0% at 280 nm.[1][2][7]

Spectroscopic Identification (MS & NMR)

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and fragmentation pattern. Observed Mass:


 (Calc).[1][2]

Fragmentation Pathway (ESI+): Unlike N-benzyltryptamine (which fragments at the amine nitrogen), 1-benzyltryptamine shows a distinct stability in the side chain but characteristic tropylium formation.[2]

  • Parent: m/z 251.15[1][2]

  • Loss of Ammonia: m/z 234.12 (Characteristic of primary amines:

    
    ).[1][2]
    
  • Tropylium Ion: m/z 91.05 (Benzyl cation

    
    ).[1][2] Note: This peak is very intense due to the labile 1-benzyl bond under high collision energy.
    
  • Indole Core: m/z 130.06 (Indole-CH2 cation).[1][2]

MS_Frag Parent Parent [M+H]+ m/z 251.15 Frag1 Loss of NH3 [M-17]+ m/z 234.12 Parent->Frag1 -NH3 (Primary Amine) Frag2 Tropylium Ion [C7H7]+ m/z 91.05 Parent->Frag2 Indole-N cleavage (High CE) Frag3 3-Vinylindole m/z 143.07 Frag1->Frag3 Side chain cleavage

Figure 2: ESI+ Fragmentation pathway. The presence of m/z 234 confirms the primary amine is intact (ruling out N-benzyl).

Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous distinction between 1-benzyl and N-benzyl isomers.

Protocol B: 1H NMR (400 MHz, DMSO-d6)

  • Sample Prep: Dissolve 5–10 mg in 0.6 mL DMSO-d6.

  • Key Diagnostic Signals:

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
5.40 Singlet2HN-CH

-Ph
Critical: Proves Benzyl is on Indole N. (If N-benzyl amine, this would be ~3.8 ppm).[1][2]
8.00Broad s3H-NH

Ammonium protons (exchangeable).[1][2]
7.10 – 7.60Multiplet9HAromaticIndole (4) + Benzyl (5).[2]
7.25Singlet1HIndole C2-HShifted downfield slightly by N-benzyl.[1][2]
3.05Multiplet2H-CH

-N
Side chain alpha.[1][2]
2.95Multiplet2HIndole-CH

-
Side chain beta.[1][2]

Solid State Characterization (Salt Verification)

Objective: Confirm the hydrochloride salt form and thermal stability.

Protocol C: Ion Chromatography (Chloride Content)
  • Method: Anion Exchange Chromatography (e.g., Dionex IonPac AS11).[1][2]

  • Mobile Phase: KOH Gradient.[1][2]

  • Expectation: 12.3% w/w Chloride (Theoretical for MW 286.8).[1][2]

  • Acceptance: 12.0% – 12.6% (Confirms mono-HCl salt).[1][2]

Protocol D: Differential Scanning Calorimetry (DSC)
  • Ramp: 10°C/min from 30°C to 300°C.[1][2]

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Expected Profile:

    • Sharp endotherm (Melting Point) typically >200°C (specific MP depends on polymorph, often ~210–220°C for tryptamine HCl salts).[2]

    • Note: A broad endotherm <100°C indicates solvates or hydrates (hygroscopic nature).[1][2]

References

  • Tryptamine Analytical Standards: Cayman Chemical. Tryptamine (hydrochloride) Product Information. Available at: (Accessed 2023).

  • Indole Alkylation Methods: Fink, D. M.[1][2] General Procedure for N-Alkylation of Indoles. J. Org.[1][2] Chem. 2022 .[1][2][7][8][9] (Contextualizes the synthesis of 1-benzyl isomers).

  • Mass Spectrometry of Tryptamines: A general approach to the screening and confirmation of tryptamines by mass spectral fragmentation.[1][2] Talanta, 2008.[1][2][10] Available at: .

  • Solubility Data: MedChemExpress. Tryptamine Hydrochloride Solubility Data. Available at: .

  • NMR Spectral Database: National Institute of Standards and Technology (NIST).[1][2] 1-Benzylindole 1H NMR Spectra. Available at: .

Disclaimer: This compound is for research use only. The 1-benzyl substitution pattern may alter legal status depending on jurisdiction (e.g., analog acts).[2] Always verify local regulations before synthesis or analysis.

Sources

Application Note: Dual-Mode Interrogation of Neural Circuits

Author: BenchChem Technical Support Team. Date: February 2026

Simultaneous Optogenetic Manipulation and Fiber Photometry Recording in Freely Moving Subjects

Abstract

This application note details a validated workflow for dissecting neural circuit function by combining optogenetic actuation with fiber photometry recording in the same animal. While traditional electrophysiology offers high temporal resolution, it lacks the cell-type specificity required for modern drug development target validation. This protocol bridges that gap, allowing researchers to stimulate a specific upstream node (e.g., Prefrontal Cortex projections) while simultaneously recording the calcium dynamics of a downstream target (e.g., Amygdala) in a freely moving subject.

Theoretical Framework & Optical Crosstalk Management

The Challenge of Spectral Overlap

A common failure point in dual-mode experiments is "optical crosstalk"—where the excitation light for calcium imaging inadvertently activates the opsin, or the optogenetic stimulation light distorts the fluorescence recording.

To ensure Scientific Integrity , this protocol utilizes a spectrally separated system:

  • Sensor: GCaMP6s/7f (Excitation: 465 nm | Emission: 525 nm).

  • Isosbestic Control: 405 nm (Excitation). Corrects for motion artifacts and photobleaching.[1][2]

  • Actuator: ChrimsonR (Excitation: 590–660 nm). A red-shifted opsin that is insensitive to the blue light used for GCaMP imaging.

Mechanism of Action

The following diagram illustrates the spectral separation and signal transduction pathways required for valid data acquisition.

OpticalPath cluster_sources Excitation Sources cluster_brain Neural Tissue cluster_detect Detection LED_405 405nm LED (Isosbestic) GCaMP_Iso GCaMP (Ca2+ Unbound) Motion Artifacts LED_405->GCaMP_Iso Excites LED_465 465nm LED (Ca2+ Signal) GCaMP_Ca GCaMP (Ca2+ Bound) Neural Activity LED_465->GCaMP_Ca Excites Laser_635 635nm Laser (Opto Stim) ChrimsonR ChrimsonR Opsin Ion Channel Laser_635->ChrimsonR Activates Photo_Green Photodetector (500-540nm) GCaMP_Iso->Photo_Green Emission (Baseline) GCaMP_Ca->Photo_Green Emission (Signal) ChrimsonR->GCaMP_Ca Depolarization -> Ca2+ Influx

Figure 1: Spectral separation strategy preventing cross-activation between GCaMP imaging (Blue/UV) and ChrimsonR stimulation (Red).

Viral Vector Strategy

Selection of the correct Adeno-Associated Virus (AAV) serotype is critical for determining transduction volume and cell specificity.

ParameterAAV SerotypeTropism & ApplicationRecommended Titer (vg/mL)
Anterograde AAV1 Excellent for trans-synaptic tracing; high neuronal tropism.

Broad AAV9 High diffusion; crosses blood-brain barrier (systemic potential).

Localized AAV5 Restricted spread; ideal for small nuclei (e.g., PVH, LH).

Retrograde AAVrg Retrograde transport to projection neurons.

Expert Insight: For this dual-mode protocol, use AAV5 for the recording site (to keep GCaMP localized) and AAV1 or AAVrg for the projection site depending on circuit architecture.

Surgical Protocol: Stereotaxic Injection & Implantation[3][4][5]

Pre-requisite: Calibrate stereotaxic frame to Bregma/Lambda flat (


 mm).
Step 1: Viral Injection (Preventing Backflow)

Backflow of viral particles up the needle track causes off-target expression, invalidating circuit specificity claims.

  • Preparation: Load virus into a pulled glass micropipette (tip diameter 20–30 µm).

  • Descent: Lower pipette to coordinate

    
     mm (ventral to target) to create a pocket, then retract to target 
    
    
    
    .
  • Injection: Infuse at 20–50 nL/min . Do not exceed 100 nL/min.

  • Diffusion Wait: Leave pipette in place for 10 minutes post-injection.

    • Why? This allows pressure equalization in the parenchyma.

  • Retraction: Withdraw pipette slowly (1 mm/min).

Step 2: Fiber Optic Implantation[6]
  • Fiber Selection: Use a low-autofluorescence fiber (0.37 NA, 200 µm or 400 µm core).

  • Placement: Lower fiber to 0.2 mm dorsal to the viral injection site.

    • Causality: Placing the fiber directly in the injection site causes tissue damage and gliosis, which obscures the fluorescence signal.

  • Securing: Apply a thin layer of metabond (opaque dental cement) to the skull.

    • Critical: Ensure the cement is opaque (mix with black carbon powder if necessary) to prevent ambient light contamination.

Experimental Workflow & Data Acquisition

The Isosbestic Control (405 nm)

In fiber photometry, the signal (


) is a composite of:


To isolate


, we interleave 405 nm excitation (Isosbestic point of GCaMP) with 465 nm excitation. The 405 nm signal reports only motion and bleaching, not neural activity [1].
Data Processing Pipeline

Raw data must be processed to yield the standard


 metric.

AnalysisPipeline cluster_pre Preprocessing cluster_fit Artifact Correction Raw Raw Data Acquisition (Interleaved 465nm & 405nm) Deinterleave De-interleave Channels Raw->Deinterleave LowPass Low-Pass Filter (2-4Hz) Remove electrical noise Deinterleave->LowPass LSR Least Squares Regression Fit 405nm to 465nm LowPass->LSR Calc Calculate dF/F (465 - Fitted_405) / Fitted_405 LSR->Calc Result Final dF/F Trace Correlate with Behavior Calc->Result

Figure 2: Computational pipeline for extracting artifact-free neural signals.

Protocol Steps:
  • Habituation: Tether the animal 3 days prior to recording to reduce stress-induced baseline shifts.

  • Power Check: Measure fiber tip output.

    • 465 nm: 20–40 µW (prevent photobleaching).

    • 405 nm: 10–20 µW.

    • 635 nm (Opto): 5–10 mW (titrate to behavior).

  • Recording:

    • Record 5 minutes of baseline.

    • Trigger Optogenetic stimulation (e.g., 20 Hz, 5ms pulse width).

    • Record 5 minutes post-stimulation.[3]

  • Histology (Self-Validation): Post-mortem verification of viral expression and fiber placement is mandatory . Data from misplaced fibers must be excluded.

Applications in Drug Development

This dual-mode approach is particularly powerful for Target Validation :

  • Anxiolytics: Stimulate the Basolateral Amygdala (BLA) inputs to the Central Amygdala (CeA) while recording CeA output. Screen compounds that dampen the evoked calcium response, not just baseline behavior.

  • Epilepsy: Optogenetically induce seizure-like bursting in the Hippocampus and measure the propagation velocity to the Cortex via photometry latencies.

References

  • Gunaydin, L. A., et al. (2014).[4] Natural neural projection dynamics underlying social behavior. Cell, 157(7), 1535-1551. [Link]

  • Resendez, S. L., et al. (2016). Visualization of cortical, subcortical and deep brain neural circuit dynamics during naturalistic behaviors with ultra-lightweight 2-photon microscopy. Nature Neuroscience, 19, 428–438. [Link]

  • Addgene. (n.d.). AAV Data - Serotypes and Tissue Specificity. [Link]

  • Dana, H., et al. (2019). High-performance calcium sensors for imaging activity in neuronal populations and microcompartments. Nature Methods, 16, 649–657. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will move beyond simple procedural outlines to address the underlying chemical principles, helping you troubleshoot problems, optimize reaction conditions, and improve your overall yield and purity.

Preamble: Core Synthetic Strategies

The synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine typically proceeds through one of two primary routes, each with distinct advantages and challenges.

  • Route A: N-Benzylation of a Pre-existing Side-Chain. This approach involves the N-benzylation of a commercially available indole with the ethanamine side-chain already in place (e.g., tryptamine or a protected analogue). While seemingly direct, this route is often complicated by poor selectivity, as the side-chain amine can compete with the indole nitrogen for benzylation, leading to a mixture of N-benzylated, N,N-dibenzylated, and side-chain benzylated products. This necessitates a protection-deprotection sequence, adding steps and potentially lowering the overall yield.

  • Route B: Side-Chain Construction on an N-Benzylated Indole Core. This is often the more reliable and higher-yielding approach. The synthesis begins with the N-benzylation of indole, a well-understood transformation. Subsequently, the two-carbon amine side chain is constructed at the C-3 position. This method offers superior control over regioselectivity and is the focus of this guide.

Below is a generalized workflow for the preferred synthetic strategy (Route B).

Synthetic Workflow A Indole B Step 1: N-Benzylation A->B C 1-Benzyl-1H-indole B->C D Step 2: C3-Functionalization (e.g., Vilsmeier-Haack) C->D E 1-Benzyl-1H-indole-3-carbaldehyde D->E F Step 3: Side-Chain Elongation (e.g., Henry Reaction) E->F G (E)-1-Benzyl-3-(2-nitrovinyl)-1H-indole F->G H Step 4: Reduction G->H I 2-(1-Benzyl-1H-indol-3-yl)ethanamine (Free Base) H->I J Step 5: Salt Formation I->J K 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl (Final Product) J->K

Caption: A common synthetic pathway for 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl.

Troubleshooting Guide & Optimization

This section addresses specific, frequently encountered issues in a question-and-answer format.

Question 1: My N-benzylation of indole (Step 1) is low-yielding or fails completely. What is going wrong?

Diagnosis: This is one of the most common hurdles. The N-H bond of indole has a pKa of approximately 17, meaning it requires a sufficiently strong base for complete deprotonation to the highly nucleophilic indolate anion.[1] Low conversion is often attributable to incomplete deprotonation, inactivation of the base, or poor reagent quality.

Solutions & Recommendations:

  • Base Selection is Critical: Ensure your base is strong enough. Sodium hydride (NaH) is the most common and effective choice. Potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can also be used, often requiring more forcing conditions.

  • Solvent Choice Matters: The solvent must be anhydrous and capable of dissolving the indole and, to some extent, the resulting indolate salt. Polar aprotic solvents are standard.[1]

    • Dimethylformamide (DMF): Excellent choice for NaH, as it effectively solvates the sodium cation.

    • Tetrahydrofuran (THF): Another good option, though the indolate salt may have lower solubility.

    • Dimethyl sulfoxide (DMSO): Used effectively with KOH, as it enhances the basicity.[2]

  • Eliminate Moisture: Water will rapidly quench strong bases like NaH. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Use a fresh bottle of NaH (60% dispersion in mineral oil is standard). Older NaH can be less reactive due to surface oxidation. Benzyl bromide is generally more reactive than benzyl chloride and is preferred.

Optimized Protocol for N-Benzylation (Step 1):

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add indole (1.0 equiv).

  • Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir until the indole is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the gray suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-45 minutes until gas evolution ceases. This ensures complete formation of the indolate anion.

  • Re-cool the mixture to 0 °C and add benzyl bromide (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of cold water. Extract the product with ethyl acetate or diethyl ether.

Question 2: I'm getting a significant amount of a byproduct that I suspect is 3-benzyl-1H-indole. How can I improve N-1 selectivity?

Diagnosis: The C-3 position of the indole ring is electron-rich and nucleophilic, making C-alkylation a common competitive side reaction.[1] The regioselectivity (N- vs. C-alkylation) is a delicate balance controlled by the reaction conditions, specifically the degree of ionicity of the N-M bond (where M is the counter-ion from the base).

Solutions & Recommendations:

Troubleshooting N vs C Alkylation Start Observing C3-Alkylation? CheckBase Is deprotonation complete? (Using >1.1 eq NaH?) Start->CheckBase CheckSolvent What is the solvent? CheckBase->CheckSolvent Yes EnsureDeprotonation Action: Ensure >1.1 eq of strong base (NaH) is used. Incomplete deprotonation leaves nucleophilic indole. CheckBase->EnsureDeprotonation No CovalentSolvent Less Polar (e.g., THF) CheckSolvent->CovalentSolvent THF IonicSolvent Polar Aprotic (e.g., DMF) CheckSolvent->IonicSolvent DMF/DMSO IncreasePolarity Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO). This favors N-alkylation. Success Improved N-Selectivity IncreasePolarity->Success EnsureDeprotonation->CheckSolvent CovalentSolvent->IncreasePolarity IonicSolvent->Success

Sources

Validation & Comparative

Validating Results of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (also known as 1-Benzyltryptamine HCl ).

This compound is structurally distinct from its isomer, N-benzyltryptamine (where the benzyl group is on the side-chain amine). This distinction is critical: while side-chain analogs are often studied for serotonergic psychedelia, 1-benzyltryptamine has emerged as a privileged scaffold for SHIP1/2 phosphatase inhibition and specific serotonin receptor modulation.

A Comparative Technical Guide for Research & Development

Part 1: Strategic Validation Framework

Objective: To distinguish 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl from structural isomers and validate its functional activity in biochemical assays.

Structural Identity & Isomerism

The primary failure mode in tryptamine studies is isomer confusion. You must verify the regiochemistry of the benzyl group .

  • Target Compound (1-Benzyltryptamine): Benzyl group attached to the Indole Nitrogen (Position 1) .

  • Common Isomer (N-Benzyltryptamine): Benzyl group attached to the Ethylamine Nitrogen (Side chain) .

Validation Criterion:

  • 1H NMR Signal: Look for the benzyl methylene protons (

    
    ).
    
    • In 1-Benzyltryptamine , this singlet appears downfield (~5.3 ppm) due to the aromatic indole nitrogen.

    • In N-Benzyltryptamine , this signal is further upfield (~3.8–4.0 ppm) on the aliphatic amine.

Functional Mechanism: The SHIP1/2 Paradigm

Recent studies identify 1-benzyltryptamine derivatives (e.g., K103) as Pan-SHIP1/2 Inhibitors (SH2-domain-containing inositol 5'-phosphatase). This activity profile is distinct from the classical 5-HT2A agonism of side-chain tryptamines.

  • Primary Target: SHIP1 / SHIP2 (Phosphatase inhibition).

  • Secondary Target: 5-HT Receptors (Antagonist/Modulator profile, unlike the agonist profile of side-chain analogs).

Part 2: Comparative Performance Analysis

The following table contrasts 2-(1-Benzyl-1H-indol-3-yl)ethanamine with its closest structural and functional alternatives.

Feature1-Benzyltryptamine HCl (Target)N-Benzyltryptamine (Isomer)Tryptamine HCl (Parent)
Structure Indole-N-substitutedSidechain-N-substitutedUnsubstituted
Primary Activity SHIP1/2 Inhibitor ; 5-HT Antagonist potential5-HT2A Agonist (Psychedelic-like)TAAR1 Agonist ; Non-selective 5-HT Agonist
Key Application Cancer immunotherapy, Immune signalingCNS/Psychoactive researchNeurotransmitter metabolism standard
Solubility (Aq) Moderate (Salt form aids stability)ModerateHigh
UV

Bathochromic shift (due to N-benzyl conjugation)Standard Indole (~280 nm)Standard Indole (~280 nm)
Regulatory Risk Low (Non-psychoactive scaffold)High (Designer drug analog)Low (Endogenous metabolite)

Part 3: Experimental Protocols for Validation

Protocol A: Chemical Purity & Regiochemistry Verification

Purpose: Confirm the benzyl group location before biological testing.

  • Solubilization: Dissolve 5 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Acquire 1H NMR (400 MHz minimum).

  • Analysis:

    • Indole C2-H: Verify singlet/doublet at ~7.2–7.4 ppm.

    • Benzyl

      
      : 
      
      • PASS: Singlet at

        
         5.2 – 5.4 ppm  (Indole-N attachment).
        
      • FAIL: Singlet at

        
         3.8 – 4.0 ppm (Amine-N attachment).
        
    • Side Chain: Verify two triplets at ~2.9 ppm and ~3.1 ppm (unsubstituted ethylamine chain).

Protocol B: SHIP1 Phosphatase Inhibition Assay

Purpose: Functional validation of the compound's bioactivity as a phosphatase inhibitor.

Reagents:

  • Recombinant Human SHIP1 enzyme.

  • Substrate: PI(3,4,5)P3 (Phosphatidylinositol 3,4,5-trisphosphate).

  • Detection: Malachite Green Phosphate Detection Kit.

Workflow:

  • Preparation: Dilute 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl in assay buffer (20 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5) to concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
  • Incubation: Mix 5

    
    L of compound with 10 
    
    
    
    L of SHIP1 enzyme (final conc. 5 nM). Incubate for 15 min at RT.
  • Reaction: Add 10

    
    L of PI(3,4,5)P3 (final conc. 50 
    
    
    
    M). Incubate for 20 min at 37°C.
  • Termination: Add 100

    
    L Malachite Green reagent to stop the reaction and develop color.
    
  • Readout: Measure Absorbance at 620 nm.

  • Validation: Calculate IC50.

    • Valid Result: IC50 < 50

      
      M (indicating active inhibition).
      
    • Control: Use Benanserin or Tryptamine (inactive/weak) as comparators.

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the compound's identity and activity, distinguishing it from common confounders.

ValidationLogic Sample Unknown Sample (Tryptamine Derivative) NMR 1H NMR Analysis (DMSO-d6) Sample->NMR Shift_High Benzyl CH2 @ 5.3 ppm (Indole-N) NMR->Shift_High Downfield Shift Shift_Low Benzyl CH2 @ 3.9 ppm (Amine-N) NMR->Shift_Low Upfield Shift Identity_A CONFIRMED: 1-Benzyltryptamine Shift_High->Identity_A Identity_B REJECT: N-Benzyltryptamine Shift_Low->Identity_B BioAssay SHIP1/2 Phosphatase Assay Identity_A->BioAssay Result_Active High Inhibition (IC50 < 20 uM) BioAssay->Result_Active Target Engagement Result_Inactive Low/No Inhibition BioAssay->Result_Inactive Degradation/Impurity Conclusion VALIDATED SHIP Inhibitor Scaffold Result_Active->Conclusion

Caption: Logical workflow for distinguishing 1-benzyltryptamine from isomers and validating its biological activity.

Part 5: References

  • Kalir, A., & Szara, S. (1966).[1][2][3][4] Synthesis of 1-Benzyltryptamine.[2][3][4][5][6] Journal of Medicinal Chemistry, 9(5), 793. Link

  • Fink, S. J., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Marine Drugs (via PMC). Link

  • Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: structural requirements for activation. Journal of Medicinal Chemistry. (Context for side-chain isomer activity).

Sources

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride biological activity comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (referred to herein as 1-Benzyltryptamine ) against its structural isomers and functional analogs.

Probing the Indole-N Interface in Serotonergic Signaling

Executive Summary & Structural Distinction

In the study of tryptamine-based signaling, the position of the benzyl substituent dictates the biological fate of the molecule. 1-Benzyltryptamine features a benzyl group attached to the indole nitrogen (position 1) . This is distinct from the more commonly studied


-Benzyltryptamine , where the substitution occurs on the ethylamine side-chain nitrogen.

This structural variation acts as a molecular "switch":

  • 
    -Benzyltryptamine (Side-chain):  Retains hydrogen-bonding capability at the indole core; acts as a 5-HT
    
    
    
    agonist
    (psychedelic/hallucinogenic potential).
  • 1-Benzyltryptamine (Indole-N): Sterically occludes the indole nitrogen; typically abolishes 5-HT agonist activity but enhances lipophilicity and affinity for non-GPCR targets (e.g., transporters, enzymes, or antimicrobial pathways).

This guide positions 1-Benzyltryptamine not as a receptor agonist, but as a critical negative control probe and a scaffold for antimicrobial/anticancer discovery.

Biological Activity Comparison

The following data contrasts 1-Benzyltryptamine with its parent compound (Tryptamine) and its regioisomer (


-Benzyltryptamine).
Table 1: Pharmacological Profile Comparison
Feature1-Benzyltryptamine (Topic)

-Benzyltryptamine
(Alternative)
Tryptamine (Parent)
Substitution Site Indole Nitrogen (

)
Side-chain Amine (

)
None
5-HT

Affinity (

)
> 10,000 nM (Inactive)~245 nM [1]~2,500 nM
Primary Mechanism Steric Blocker / Sigma Ligand (Potential)5-HT

Partial Agonist
TAAR1 Agonist / 5-HT Agonist
MAO Susceptibility Resistant (Steric bulk prevents oxidation)Competitive Inhibitor / SubstrateHigh (Rapidly metabolized)
Key Utility Antimicrobial / Anticancer Scaffold [2]SAR Probe for HallucinogensMetabolic Standard
Solubility (HCl Salt) Moderate (Lipophilic core)HighHigh
Mechanistic Insight: The "Serine Anchor" Hypothesis

The lack of 5-HT receptor activity in 1-Benzyltryptamine is not accidental; it is mechanistic.

  • The Anchor: 5-HT receptors (like 5-HT

    
    ) require a hydrogen bond between the Indole-NH  and a specific serine residue (Ser5.46 ) in the receptor's binding pocket.
    
  • The Blockade: Benzylation at the

    
     position removes the H-bond donor proton and introduces massive steric hindrance, preventing the molecule from docking into the orthosteric site.
    

Visualizing the Signaling & Synthesis Logic

The following diagram illustrates the divergent pathways of tryptamine derivatization and their resulting biological impacts.

Tryptamine_SAR cluster_0 N1-Substitution (The Topic) cluster_1 Side-Chain Substitution Indole Indole Core N1_Bn 1-Benzyltryptamine (Indole-N Substituted) Indole->N1_Bn Alkylation at N1 Na_Bn N-Benzyltryptamine (Side-chain Substituted) Indole->Na_Bn Reductive Amination Effect_1 Loss of H-Bond Donor (Ser5.46 Clash) N1_Bn->Effect_1 Outcome_1 Inactive at 5-HT2A Antimicrobial/Kinase Activity Effect_1->Outcome_1 Effect_2 Hydrophobic Pocket Interaction Na_Bn->Effect_2 Outcome_2 5-HT2A Agonism (Psychedelic Potential) Effect_2->Outcome_2

Caption: Divergent SAR pathways: N1-substitution (Red) abolishes serotonergic activity, while side-chain substitution (Green) retains/modulates it.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyltryptamine HCl

Objective: To synthesize the target compound ensuring regioselectivity at the Indole-N position, avoiding side-chain contamination.

Rationale: Direct benzylation of tryptamine often leads to mixtures of


 and 

alkylation. The most robust method involves building the chain after benzylation.

Reagents: Indole, Benzyl bromide, Oxalyl chloride, Dimethylamine, LiAlH


, HCl/Ether.
  • Step 1: N-Benzylation of Indole

    • Dissolve Indole (10 mmol) in DMF (anhydrous).

    • Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min (deprotonation of Indole-NH).

    • Add Benzyl bromide (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

    • Checkpoint: TLC should show disappearance of Indole.

    • Quench with water, extract with EtOAc. Yield: 1-Benzylindole .[1]

  • Step 2: Glyoxylation (Speeter-Anthony Procedure)

    • Dissolve 1-Benzylindole in anhydrous Ether.

    • Add Oxalyl chloride (1.2 eq) dropwise at 0°C. A yellow/orange precipitate forms immediately (Indole-3-glyoxalyl chloride).

    • Stir for 1 hour.

    • Add excess Dimethylamine (gas or solution in THF).

    • Isolate the intermediate: 1-Benzyl-3-indolylglyoxylamide .

  • Step 3: Reduction to Amine

    • Suspend LiAlH

      
       (4 eq) in anhydrous THF.
      
    • Add the amide slowly. Reflux for 4–6 hours.

    • Critical Safety: Quench carefully (Fieser method:

      
       g catalyst 
      
      
      
      
      
      mL water
      
      
      
      
      mL 15% NaOH
      
      
      
      
      mL water).
    • Filter solids. Evaporate solvent to obtain the free base oil.

  • Step 4: Salt Formation

    • Dissolve free base in minimal dry Ethanol.

    • Add 2M HCl in Diethyl Ether dropwise until pH < 3.

    • Precipitate: 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride .[2] Recrystallize from EtOH/Ether.

Protocol B: Comparative Binding Assay (Radioligand Displacement)

Objective: To validate the lack of affinity of 1-Benzyltryptamine at 5-HT


 compared to N-Benzyltryptamine.

Materials:

  • HEK293 cells expressing human 5-HT

    
    .
    
  • Radioligand: [

    
    H]-Ketanserin (Antagonist) or [
    
    
    
    H]-DOI (Agonist).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Harvest cell membranes and resuspend in buffer.

  • Incubation:

    • Total Binding: Membrane + [

      
      H]-Ligand (1 nM).
      
    • Non-Specific Binding: Membrane + [

      
      H]-Ligand + Methysergide (10 
      
      
      
      M).
    • Experimental: Membrane + [

      
      H]-Ligand + 1-Benzyltryptamine  (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration].

    • Expected Result: 1-Benzyltryptamine will show a flat curve (no displacement) up to high micromolar concentrations, whereas

      
      -Benzyltryptamine will show a sigmoidal displacement curve with 
      
      
      
      in the nanomolar range.

References

  • Wikipedia / Literature Consensus . N-Benzyltryptamine.[3] Retrieved from . (Provides

    
     data for the side-chain isomer for comparison).
    
  • Aftab, K., et al. (2016).[4] Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from . (Demonstrates antimicrobial utility of tryptamine scaffolds).

  • Nichols, D. E., et al. (2015).[5] N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists.[5] ACS Chemical Neuroscience.[5] Retrieved from . (Establishes SAR rules regarding N-benzylation).

  • BenchChem . (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine. Retrieved from . (Context on 1-benzyl indoles as synthetic building blocks).

  • Rickli, A., et al. (2016).[6] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.[6] Retrieved from . (Broad profiling of tryptamine analogs).

Sources

cross-validation of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Orthogonal Cross-Validation of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride Assays Subtitle: A Comparative Analysis of HPLC-PDA vs. LC-MS/MS for Purity and Bioanalytical Quantification

Executive Summary

This guide provides a technical framework for the validation of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (commonly referred to as 1-Benzyltryptamine HCl ).[1][2] Unlike its isomer N-benzyltryptamine, this compound features a benzyl substitution on the indole nitrogen (position 1), significantly altering its lipophilicity and ionization behavior.[2]

For researchers in drug discovery and serotonergic pathway analysis, relying on a single assay modality is a critical risk.[2] This guide outlines an orthogonal cross-validation strategy , comparing High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Key Findings:

  • HPLC-PDA is the superior choice for stoichiometric purity and salt validation (monitoring the HCl counter-ion ratio).[1][2]

  • LC-MS/MS is required for biological sensitivity (plasma/tissue) but requires careful optimization to distinguish 1-Benzyltryptamine from its isobaric N-benzyl analogs.[1][2]

  • Cross-Validation between these methods reveals matrix effects that often go undetected in single-assay workflows.[1][2]

Compound Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
IUPAC Name 2-(1-Benzyl-1H-indol-3-yl)ethanamine HClTarget Analyte
Common Name 1-Benzyltryptamine HClDistinct from N-Benzyltryptamine
Formula (Free Base) C₁₇H₁₈N₂MW: 250.34 g/mol
Formula (Salt) C₁₇H₁₈N₂[1][2][3][4][5][6] · HClMW: 286.80 g/mol
LogP (Predicted) ~3.9 - 4.2High hydrophobicity; requires high % organic mobile phase.[1][2]
Key Challenge Isobaric Interference Same molecular mass as N-benzyltryptamine.[1][2] Requires chromatographic resolution.[1][2]

Cross-Validation Strategy: The "Dual-Pillar" Approach

To ensure data integrity (E-E-A-T), we utilize a self-validating system where Method A (HPLC-PDA) checks the limitations of Method B (LC-MS/MS).

Method A: HPLC-PDA (The Purity Standard)[1][2]
  • Role: Quantifies the bulk drug substance and detects synthesis by-products (e.g., unreacted benzyl bromide).

  • Why: UV detection is non-selective for ionization capability, making it less biased for purity calculations than MS.[2]

Method B: LC-MS/MS (The Bioanalytical Standard)[1][2]
  • Role: Quantifies the compound in complex matrices (plasma, cell lysate) at nanomolar concentrations.[7]

  • Why: High sensitivity allows for pharmacokinetic (PK) profiling where UV signals would be lost in noise.[2]

Visualizing the Validation Workflow

G cluster_0 Orthogonal Separation cluster_1 Detection Modalities Sample Sample Source (Synthesis or Plasma) Prep Sample Prep (Dilution or PPT) Sample->Prep LC_C18 RP-HPLC (C18) High Retentivity Prep->LC_C18 UV PDA Detector (280 nm) Limit: µM Range LC_C18->UV Split A MS MS/MS (ESI+) (m/z 251 > 91) Limit: nM Range LC_C18->MS Split B Data Data Correlation (Purity vs. Sensitivity) UV->Data Linearity check MS->Data Specificity check

Caption: Orthogonal workflow ensuring that UV linearity confirms MS ionization efficiency, ruling out matrix suppression.

Detailed Experimental Protocols

Protocol A: HPLC-PDA for Purity Profiling

Use this method for quality control of the synthesized HCl salt.[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[2]

    • Rationale: 1-Benzyltryptamine is lipophilic.[1][2] A standard C18 provides sufficient retention without requiring exotic phases.[1][2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to protonate the amine).

    • B: Acetonitrile (ACN).[2][8][9]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold).[1][2]

    • 2-15 min: 10% -> 90% B (Linear gradient).[1][2]

    • 15-20 min: 90% B (Wash).[1][2]

  • Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm (Amide/Benzyl sensitivity).

  • Standard Prep: Dissolve 1 mg 1-Benzyltryptamine HCl in 1 mL Methanol (Stock). Dilute to 100 µg/mL with Mobile Phase A for injection.[2]

Protocol B: LC-MS/MS for Bioanalysis

Use this method for plasma/tissue samples.[1][2]

  • Instrument: Triple Quadrupole MS (e.g., AB Sciex or Agilent 6400 series).[2]

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Predicted & Validated):

    • Precursor: m/z 251.1 [M+H]⁺

    • Quantifier Ion: m/z 91.1 (Tropylium ion, C₇H₇⁺).[2] Note: The 1-benzyl group cleaves readily.[1][2]

    • Qualifier Ion: m/z 144.1 (Ethyl-indole core after benzyl loss) or 117.1 (Indole).[1][2]

  • Chromatography:

    • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm).[2]

    • Rationale: Biphenyl phases offer superior selectivity for aromatic isomers, helping separate 1-Benzyltryptamine from N-benzyltryptamine if present.[1][2]

Comparative Performance Data

The following table summarizes the expected performance metrics based on tryptamine derivative validation standards.

ParameterMethod A: HPLC-PDAMethod B: LC-MS/MSComparison Insight
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mLMS is ~1000x more sensitive but saturates quickly.[1][2]
LOD (Limit of Detection) ~0.1 µg/mL~0.05 ng/mLMS is essential for PK studies; UV is insufficient for plasma.
Precision (RSD) < 1.0%< 5.0%UV is more reproducible; MS suffers from ionization variability.
Specificity Moderate (Co-elution risk)High (Mass filtration)Critical: Only MS can distinguish the target from non-UV absorbing impurities.
Matrix Effect NegligibleHigh (Ion Suppression)Cross-validation requires checking MS results against UV in neat solvent to calculate suppression factors.

Troubleshooting: The Isomer Trap

A common failure mode in validating this assay is the misidentification of the 1-Benzyl vs. N-Benzyl isomer.[1][2]

  • 1-Benzyltryptamine: Benzyl on the Indole N. Very stable.[1][2]

  • N-Benzyltryptamine: Benzyl on the Amine N. Secondary amine.[1][2]

Differentiation Strategy:

  • Fragmentation: In MS/MS, N-benzyltryptamine often yields a dominant fragment at m/z 160 (Indole-ethyl cation) by losing the benzylamine group.[1][2] 1-Benzyltryptamine yields a dominant m/z 91 (Benzyl) because the indole-benzyl bond is cleaved.[1][2]

  • Retention Time: On a C18 column, 1-Benzyltryptamine (tertiary-like aromatic system) generally elutes later than N-Benzyltryptamine due to the exposed secondary amine on the latter reducing lipophilicity slightly.[1][2]

Isomer cluster_iso Isomer Differentiation Logic Analyte Unknown Isomer (m/z 251.1) Frag MS/MS Fragmentation Analyte->Frag Result1 Dominant m/z 91 (Benzyl Cation) Frag->Result1 Result2 Dominant m/z 160 (Indole-Ethyl) Frag->Result2 Concl1 Identify as: 1-Benzyltryptamine Result1->Concl1 Concl2 Identify as: N-Benzyltryptamine Result2->Concl2

Caption: MS/MS decision tree for distinguishing 1-benzyl from N-benzyl isomers.

References

  • BenchChem. (2025).[2][10] Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for 5-Propyltryptamine and Its Analogs. Retrieved from

  • National Institutes of Health (NIH). (2025).[2][7] Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from

  • Creative Proteomics. (2025).[2] Comprehensive Tryptamine Analysis with LC-MS. Retrieved from

  • Agilent Technologies. (2010).[2] Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Application Note. Retrieved from

  • Wikipedia. (2024).[2] N-Benzyltryptamine Properties and Pharmacology. (Used for comparative isomer data). Retrieved from

Sources

A Comparative Guide to the Synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride, a tryptamine derivative, serves as a crucial building block for a variety of pharmacologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and field-proven insights to inform your selection of the most appropriate route for your research and development needs.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, such as 2-(1-Benzyl-1H-indol-3-yl)ethanamine, are of significant interest. The benzyl protection on the indole nitrogen enhances lipophilicity and can modulate biological activity. The ethanamine side chain is a common feature in many neurotransmitters and psychoactive compounds, making this molecule a valuable precursor for a diverse range of therapeutic agents. The hydrochloride salt form is often preferred to improve solubility and handling of the parent amine.[1]

This guide will dissect and compare three principal synthetic strategies:

  • The Fischer Indole Synthesis Route: A classic and versatile method for constructing the indole core.

  • Reductive Amination of an Indole-3-acetaldehyde Intermediate: A convergent approach that builds the side chain onto a pre-formed indole.

  • Direct N-Benzylation of Tryptamine: A straightforward approach utilizing a commercially available starting material.

Each method will be evaluated based on its efficiency, scalability, cost-effectiveness, and impurity profile, providing you with the critical information needed to make an informed decision.

Method 1: The Fischer Indole Synthesis Route

The Fischer indole synthesis is a robust and time-tested method for the formation of the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2] This multi-step approach offers flexibility in introducing substituents on the indole core.

Causality Behind Experimental Choices

This pathway commences with the synthesis of a protected aminobutyraldehyde equivalent, which then undergoes the key Fischer cyclization with N-benzyl-N-phenylhydrazine. The choice of a phthalimide protecting group for the amine is strategic, as it is stable under the acidic conditions of the Fischer synthesis and can be cleanly removed in a subsequent step.

Experimental Protocol

Step 1: Synthesis of N-(4,4-Diethoxybutyl)phthalimide

  • To a solution of 4-aminobutyraldehyde diethyl acetal in a suitable solvent such as toluene, add phthalic anhydride.

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture and purify the product by column chromatography or recrystallization to yield N-(4,4-diethoxybutyl)phthalimide.

Step 2: Fischer Indole Synthesis

  • Prepare N-benzyl-N-phenylhydrazine by reacting phenylhydrazine with benzyl bromide in the presence of a base.

  • In a separate flask, hydrolyze N-(4,4-diethoxybutyl)phthalimide under acidic conditions to generate the corresponding aldehyde in situ.

  • Combine the N-benzyl-N-phenylhydrazine and the aldehyde in a suitable solvent, such as acetic acid or a mixture of ethanol and hydrochloric acid.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base.

  • Extract the product, 2-(1-benzyl-1H-indol-3-yl)ethyl)isoindoline-1,3-dione, with an organic solvent and purify by column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the phthalimide-protected intermediate in ethanol or methanol.

  • Add hydrazine hydrate and heat the mixture to reflux. A white precipitate of phthalhydrazide will form.[3]

  • Cool the mixture and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the free amine, 2-(1-benzyl-1H-indol-3-yl)ethanamine.

  • Dissolve the free amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Visualization of the Fischer Indole Synthesis Pathway

Fischer Indole Synthesis A 4-Aminobutyraldehyde diethyl acetal C N-(4,4-Diethoxybutyl)phthalimide A->C B Phthalic anhydride B->C E 2-((1-Benzyl-1H-indol-3-yl)ethyl) isoindoline-1,3-dione C->E D N-Benzyl-N-phenylhydrazine D->E Fischer Indole Synthesis G 2-(1-Benzyl-1H-indol-3-yl)ethanamine E->G Deprotection F Hydrazine hydrate F->G I 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride G->I Salt Formation H HCl H->I

Caption: Synthetic pathway via Fischer Indole Synthesis.

Method 2: Reductive Amination of (1-Benzyl-1H-indol-3-yl)acetaldehyde

This synthetic route involves the initial preparation of the key intermediate, (1-benzyl-1H-indol-3-yl)acetaldehyde, followed by its conversion to the target amine via reductive amination. This approach is often favored for its convergent nature.

Causality Behind Experimental Choices

The synthesis begins with the N-benzylation of indole-3-acetaldehyde. However, indole-3-acetaldehyde is known to be unstable. A more practical approach is to start with a more stable precursor like indole-3-acetic acid. Conversion of the carboxylic acid to the aldehyde can be achieved through various methods, including reduction to the alcohol followed by oxidation, or direct reduction of an activated carboxylic acid derivative. Reductive amination with ammonia or an ammonia equivalent, followed by reduction of the in-situ formed imine, provides the desired primary amine.[4]

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

  • To a solution of indole-3-carbaldehyde in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride at 0 °C.

  • After stirring for a short period, add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-benzyl-1H-indole-3-carbaldehyde.

Step 2: Homologation to (1-Benzyl-1H-indol-3-yl)acetaldehyde

  • One common method for this one-carbon homologation is the Wittig reaction. React 1-benzyl-1H-indole-3-carbaldehyde with methoxymethyl)triphenylphosphonium chloride in the presence of a strong base to form the enol ether.

  • Hydrolyze the enol ether under acidic conditions to yield (1-benzyl-1H-indol-3-yl)acetaldehyde.

Step 3: Reductive Amination and Salt Formation

  • Dissolve the (1-benzyl-1H-indol-3-yl)acetaldehyde in a suitable solvent like methanol.

  • Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.

  • After stirring to form the imine intermediate, add a reducing agent such as sodium borohydride or sodium cyanoborohydride portion-wise at a low temperature.[5]

  • Monitor the reaction by TLC. Upon completion, quench the reaction and work up to isolate the free amine.

  • Form the hydrochloride salt as described in Method 1.

Visualization of the Reductive Amination Pathway

Reductive Amination A Indole-3-carbaldehyde C 1-Benzyl-1H-indole-3-carbaldehyde A->C N-Benzylation B Benzyl bromide B->C E (1-Benzyl-1H-indol-3-yl)acetaldehyde C->E Homologation D Wittig Reagent D->E H 2-(1-Benzyl-1H-indol-3-yl)ethanamine E->H Reductive Amination F Ammonia F->H G Reducing Agent (e.g., NaBH4) G->H J 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride H->J Salt Formation I HCl I->J

Caption: Synthetic pathway via Reductive Amination.

Method 3: Direct N-Benzylation of Tryptamine

This is arguably the most direct and atom-economical approach, provided that tryptamine is readily available and cost-effective. The key challenge in this method is achieving selective N-benzylation at the indole nitrogen without significant alkylation of the more nucleophilic primary amine of the side chain.

Causality Behind Experimental Choices

To achieve selective N-benzylation of the indole, the primary amine of the tryptamine side chain must first be protected. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are suitable for this purpose. Once the side-chain amine is protected, the indole nitrogen can be deprotonated with a strong base and subsequently alkylated with benzyl bromide. The final step involves the deprotection of the side-chain amine and formation of the hydrochloride salt.

Experimental Protocol

Step 1: Protection of Tryptamine

  • Dissolve tryptamine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide.

  • Add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the N-Boc protected tryptamine.

Step 2: N-Benzylation of Protected Tryptamine

  • Dissolve the N-Boc protected tryptamine in a polar aprotic solvent like DMF or THF.

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride, portion-wise.

  • After the evolution of hydrogen gas ceases, add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product.

  • Purify the N-Boc-N-benzyl-tryptamine by column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the protected intermediate in a suitable solvent, such as dichloromethane or ethyl acetate.

  • Add a strong acid, such as trifluoroacetic acid or a solution of hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Evaporate the solvent and excess acid under reduced pressure.

  • The residue is the hydrochloride salt of the target compound. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.[6]

Visualization of the Direct N-Benzylation Pathway

Direct N-Benzylation A Tryptamine C N-Boc-tryptamine A->C Protection B Boc-anhydride B->C F N-Boc-2-(1-benzyl-1H-indol-3-yl) ethanamine C->F N-Benzylation D Benzyl bromide D->F E Base (e.g., NaH) E->F H 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride F->H Deprotection & Salt Formation G Acid (e.g., HCl) G->H

Caption: Synthetic pathway via Direct N-Benzylation.

Comparative Analysis of Synthesis Methods

ParameterFischer Indole SynthesisReductive AminationDirect N-Benzylation of Tryptamine
Overall Yield Moderate to GoodModerateGood to Excellent
Number of Steps 3-4 steps3-4 steps3 steps
Scalability Can be challenging due to the nature of the Fischer reaction and purification of intermediates.Generally scalable, but the stability of the acetaldehyde intermediate can be a concern.Highly scalable, especially with optimized protection/deprotection steps.
Cost of Starting Materials Can be cost-effective if starting from simple precursors.Cost depends on the availability and stability of indole-3-acetaldehyde or its precursors.Can be cost-effective if tryptamine is readily available at a low price.
Key Challenges Harsh acidic conditions, potential for side reactions, and purification of intermediates.Instability of the indole-3-acetaldehyde intermediate, potential for over-alkylation in the reductive amination step.Achieving selective N-benzylation of the indole nitrogen over the side-chain amine requires a protection/deprotection sequence.
Impurity Profile Potential for regioisomers and byproducts from the Fischer cyclization.Impurities from the homologation step and potential for secondary and tertiary amine formation.Potential for incomplete protection or deprotection, and side-chain benzylation if protection is not robust.

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is contingent upon the specific requirements of the project, including scale, budget, and available expertise.

  • The Fischer Indole Synthesis is a powerful method when flexibility in the substitution pattern of the indole ring is required. However, the multi-step nature and potentially harsh reaction conditions may not be ideal for all applications.

  • The Reductive Amination pathway offers a convergent and often high-yielding approach. The primary hurdle is the synthesis and handling of the unstable (1-benzyl-1H-indol-3-yl)acetaldehyde intermediate.

  • The Direct N-Benzylation of Tryptamine is the most straightforward and often the most efficient route, particularly for large-scale synthesis, provided that tryptamine is an economically viable starting material. The need for a protection-deprotection sequence adds steps but ensures high selectivity.

For most laboratory-scale and process development applications, the Direct N-Benzylation of Tryptamine is recommended due to its high overall yield, scalability, and reliance on a readily available starting material. Careful optimization of the protection and deprotection steps will be key to achieving high purity and efficiency.

This guide is intended to provide a solid foundation for your synthetic strategy. As with any chemical synthesis, careful optimization and in-process monitoring are crucial for achieving the desired outcome.

References

  • Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241–2245.
  • Wikipedia. Fischer indole synthesis. [Link]

  • Pausacker, K. H.; Schubert, C. I. Mechanism of the Fischer indole synthesis.
  • Tarasov, A. A.; Afanasyev, O. I.; Chusov, D. A. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Vysotskii, Yu. B.; et al. Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. Chemistry of Heterocyclic Compounds. 1986, 22 (7), 755-761.
  • Aleo, E.; et al. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Sharma, P.; et al. Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews. 2021, 50 (19), 10846-10892.
  • Wikipedia. Reductive amination. [Link]

  • Organic Syntheses. N-BENZYLATION OF ALLYLAMINE. [Link]

  • Kelly, M. G.; et al. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules. 2022, 27 (23), 8496.
  • PrepChem. Synthesis of tryptamine. [Link]

  • Mojsoska, B.; et al. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry. 2020, 8, 376.
  • Guccione, C.; et al. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. 2021, 26 (3), 696.
  • Kavanagh, P. V.; et al. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Journal of Pharmaceutical and Biomedical Analysis. 2012, 58, 138-146.
  • LibreTexts Chemistry. Recrystallization. [Link]

  • University of Missouri–St. Louis. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Google Patents.
  • Yurovskaya, M. A.; Karchava, A. V. Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds. 2011, 47 (4), 394-421.
  • Panther, J.; Müller, T. J. J. Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. Chemistry of Heterocyclic Compounds. 2016, 52 (12), 1036-1044.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Baxendale, I. R.; et al. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Beilstein Journal of Organic Chemistry. 2012, 8, 1971-1980.
  • El-Sawy, E. R.; et al. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. 2010, 60 (1), 55-71.
  • Organic Syntheses. COPPER(II) TRIFLATE AS ADDITIVE IN LOW LOADING AU(I)-CATALYZED HYDROALKYLATION OF UNACTIVATED ALKENES. [Link]

  • EPub Bayreuth. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

  • Al-Zoubi, R. M.; et al. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Reactions. The Journal of Organic Chemistry. 2016, 81 (22), 11098-11104.
  • Kanwal, F.; et al. A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. Journal of the Chemical Society of Pakistan. 2016, 38 (4), 772-775.
  • Sviridov, S. I.; et al. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Chemistry of Heterocyclic Compounds. 2022, 58 (3), 199-203.
  • Eureka. Purification method of O-benzylhydroxylamine hydrochloride. [Link]

  • Google Patents. GB2323087A - Process for preparing Benzylamine salts.
  • Gaspari, M.; et al. Benzyl N-[2-(1H-indol-3-yl)ethyl]dithiocarbamate. Acta Crystallographica Section E: Structure Reports Online. 2006, 62 (7), o2888-o2890.
  • Iarovenko, V. N.; et al. An Efficient Synthesis of 2-CF3-3-Benzylindoles. Molecules. 2021, 26 (17), 5158.

Sources

A Comparative Efficacy Analysis of the Synthetic Cannabinoid JWH-018 and Known Ligands at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cannabinoid receptor pharmacology, the proliferation of synthetic ligands has necessitated a rigorous comparative analysis against well-established compounds. This guide provides an in-depth examination of the binding affinity and functional efficacy of JWH-018, a prominent naphthoylindole-class synthetic cannabinoid, in relation to the archetypal phytocannabinoid Δ⁹-tetrahydrocannabinol (THC) and the potent synthetic agonist CP-55,940. This comparison serves to contextualize the pharmacological profile of a widely studied synthetic cannabinoid and to provide a framework for the evaluation of novel compounds targeting the endocannabinoid system.

The selection of these three compounds allows for a tiered comparison: THC, a partial agonist at cannabinoid receptors, represents the classical effects of cannabis.[[“]] CP-55,940, a non-classical cannabinoid, is a highly potent and efficacious full agonist, often used as a reference compound in research.[2] JWH-018, as a representative of the first generation of synthetic cannabinoids found in "Spice" or "K2" products, is a full agonist at both CB1 and CB2 receptors and is known for its high potency.[3][4] Understanding the nuances in their interaction with cannabinoid receptors is crucial for elucidating structure-activity relationships and for the development of novel therapeutics with desired efficacy and safety profiles.

Comparative Analysis of Receptor Binding and Functional Efficacy

The interaction of a ligand with a G protein-coupled receptor (GPCR) like the cannabinoid receptors is characterized by two key parameters: its binding affinity (Kᵢ) and its functional efficacy (EC₅₀ and Eₘₐₓ). Binding affinity describes the strength of the interaction between the ligand and the receptor, with a lower Kᵢ value indicating a higher affinity. Functional efficacy, on the other hand, describes the ability of the ligand to elicit a biological response upon binding to the receptor. This is quantified by the EC₅₀ value, which is the concentration of the ligand that produces 50% of the maximal response, and the Eₘₐₓ, which is the maximum response achievable by the ligand.

The data presented below, collated from multiple in vitro studies, highlights the distinct pharmacological profiles of JWH-018, THC, and CP-55,940 at both the CB1 and CB2 receptors.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Cannabinoid Receptors
CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)
JWH-018 3.4 - 9.0[3][5][6]2.9 - 38.0[3][5]
Δ⁹-THC ~15 - 80[7]Higher (weaker affinity)[[“]]
CP-55,940 0.5 - 5.0[2]0.7 - 2.6[2]
Table 2: Comparative Functional Efficacy (EC₅₀, nM) at Cannabinoid Receptors
CompoundCB1 Receptor EC₅₀ (nM)CB2 Receptor EC₅₀ (nM)
JWH-018 4.4 - 102[3][8][9]133[3]
Δ⁹-THC Partial agonist, higher EC₅₀[10]Partial agonist, higher EC₅₀[11]
CP-55,940 0.2 - 0.48[2][12]0.3 - 1.3[2][12]

Note: Efficacy (Eₘₐₓ) for JWH-018 and CP-55,940 is generally considered to be that of a full agonist, while THC is a partial agonist.[[“]][3]

Understanding the Experimental Data: Key Methodologies

The quantitative data presented above are derived from a suite of well-established in vitro assays. The choice of assay is critical for delineating the specific aspects of ligand-receptor interaction. Radioligand binding assays directly measure the affinity of a compound for the receptor, while functional assays like GTPγS binding and cAMP accumulation assays provide insights into the ligand's ability to activate the receptor and initiate downstream signaling.

Signaling Pathway of Cannabinoid Receptors

Both CB1 and CB2 receptors primarily couple to inhibitory G proteins of the Gαi/o family.[13][14] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. The canonical Gαi/o-mediated pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] Additionally, the Gβγ subunits can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[13][16]

Cannabinoid Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., JWH-018) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binding G_Protein Gαi/o-GDP Gβγ CB_Receptor->G_Protein Activation G_alpha_GTP Gαi/o-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Conversion G_alpha_GTP->Adenylyl_Cyclase Inhibition Downstream_Effectors Downstream Effectors G_beta_gamma->Downstream_Effectors Modulation ATP ATP cAMP->Downstream_Effectors Activation

Caption: Canonical Gαi/o-coupled signaling pathway of CB1 and CB2 receptors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments used to characterize cannabinoid receptor ligands.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand Displacement Assay Workflow start Start prep_membranes Prepare Membranes (CHO cells expressing hCB1/hCB2) start->prep_membranes incubate Incubate Membranes with: - Radioligand ([3H]CP-55,940) - Varying concentrations of Test Compound prep_membranes->incubate separate Separate Bound from Free Ligand (Rapid filtration) incubate->separate quantify Quantify Radioactivity (Liquid scintillation counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand displacement binding assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 or CB2 receptor.[17]

    • Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction by differential centrifugation.[7]

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).[17]

    • Add a fixed concentration of a high-affinity radioligand, such as [³H]CP-55,940 (e.g., 0.5 nM).[7][18]

    • Add increasing concentrations of the unlabeled test compound (e.g., JWH-018, THC, or CP-55,940) to compete with the radioligand for binding to the receptor.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled agonist (e.g., 1 µM WIN-55,212-2).[7]

    • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[17]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[7]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[19]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early step in receptor activation.[20]

GTPgammaS Binding Assay Workflow start Start prep_membranes Prepare Receptor-Containing Membranes start->prep_membranes incubate Incubate Membranes with: - [35S]GTPγS - GDP - Varying concentrations of Test Agonist prep_membranes->incubate separate Separate Bound from Free [35S]GTPγS (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate EC50 and Emax) quantify->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the cell membranes.

    • Add a solution containing [³⁵S]GTPγS (e.g., 0.1 nM) and an excess of GDP (e.g., 30 µM) to the wells.[21]

    • Add varying concentrations of the test agonist.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for 60-90 minutes.[21]

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the binding in the presence of the agonist.

    • Plot the stimulated binding against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve. Eₘₐₓ is often expressed as a percentage of the stimulation produced by a standard full agonist like CP-55,940.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.

cAMP Accumulation Assay Workflow start Start culture_cells Culture Cells Expressing CB1 or CB2 Receptors start->culture_cells pre_treat Pre-treat Cells with Adenylyl Cyclase Stimulator (Forskolin) culture_cells->pre_treat treat_agonist Treat Cells with Varying Concentrations of Test Agonist pre_treat->treat_agonist lyse Lyse Cells and Measure Intracellular cAMP Levels treat_agonist->lyse analyze Data Analysis (Calculate EC50 and Emax for inhibition) lyse->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the cannabinoid receptor of interest in a multi-well plate and grow to confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation, although this may not always be necessary.[22]

    • Stimulate the cells with forskolin (e.g., 5 µM) to increase basal cAMP levels.[22]

    • Simultaneously treat the cells with varying concentrations of the test agonist.

    • Incubate for a defined period, typically 15-30 minutes, at 37°C.[23]

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as those based on competitive immunoassays (e.g., ELISA) or bioluminescence resonance energy transfer (BRET).[24]

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each agonist concentration.

    • Plot the percentage inhibition against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Eₘₐₓ values for the inhibition of cAMP production.

Conclusion

The comparative analysis of JWH-018, THC, and CP-55,940 reveals a spectrum of affinities and efficacies at cannabinoid receptors. JWH-018 and CP-55,940 exhibit high affinity for both CB1 and CB2 receptors and function as full agonists, albeit with differing potencies. In contrast, THC demonstrates weaker binding affinity and acts as a partial agonist. These differences in pharmacological profiles likely underlie the varied physiological and psychoactive effects observed with these compounds. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of novel cannabinoid receptor ligands, facilitating the development of next-generation therapeutics with tailored efficacy and improved safety profiles.

References

  • Howlett, A. C., et al. (2011). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research, 6(5), 324-333.
  • Howlett, A. C., et al. (2010). CB1 & CB2 Receptor Pharmacology. Advances in Pharmacology, 58, 167-208.
  • Krishnan, A., & Chakravarti, B. (2023). Structural and functional insights into the G protein-coupled receptors: CB1 and CB2. Journal of Cellular Physiology, 238(8), 1787-1798.
  • Pertwee, R. G., et al. (2010). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Methods in Molecular Biology, 654, 111-118.
  • Wikipedia. (n.d.). JWH-018. Retrieved from [Link]

  • Ibsen, M. S., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Primary Human Leukocytes. bioRxiv.
  • Aung, M. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB₁ and CB₂ receptor binding. Drug and Alcohol Dependence, 60(2), 133-140.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CP55940. Retrieved from [Link]

  • Nikas, S. P., et al. (2010). Functional potencies (EC₅₀) of key cannabilactones and CP-55,940 for the hCB2 cannabinoid receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3154-3157.
  • Cascio, M. G., Marini, P., & Pertwee, R. G. (2023). Displacement Binding Assay Using Human Cannabinoid CB>2> Receptor-Transfected Cells. Methods in Molecular Biology, 2576, 111-118.
  • Reggio, P. H. (2010). Signaling pathways of CB1 and CB2 receptors. Endocannabinoids, 1-25.
  • Radwan, M. M., et al. (2008). Binding affinity (Ki) and selectivity values of the THC-based CB₂ selective fluorescent probe. Planta Medica, 74(09), PJ3.
  • Dhopeshwarkar, A., & Mackie, K. (2014). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. Journal of Pharmacology and Experimental Therapeutics, 351(3), 616-626.
  • Navarro, G., et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in Pharmacology, 9, 632.
  • Adams, I. B., et al. (1998). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 41(25), 4923-4935.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kulkarni, P. M., et al. (2024). Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor. International Journal of Molecular Sciences, 25(9), 4969.
  • Sarott, M., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14, 1243105.
  • Huffman, J. W., & Marriott, K. C. (2008). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. Current Topics in Medicinal Chemistry, 8(3), 187-204.
  • Brown, A. J., et al. (2019). Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(4), 427-437.
  • Scheerer, M., & Lindsley, C. W. (2018). How THC Works: Structural Insights Explaining Ligand Affinity for, and Partial Agonism of, Cannabinoid Receptor 1. ChemRxiv.
  • De Luca, M. A., et al. (2016). Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2. Neuropharmacology, 105, 591-600.
  • Raduner, S., et al. (2006). Binding affinity and selectivity (CB₂ vs. CB₁) of different cannabinoid receptor ligands. Planta Medica, 72(11), P_018.
  • Consensus. (n.d.). Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Retrieved from [Link]

  • Breivogel, C. S. (2006). Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [³⁵S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Methods in Molecular Medicine, 123, 149-166.
  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi.
  • Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917.
  • Tai, S., et al. (2021).
  • Atwood, B. K., et al. (2012). Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands. Molecular Pharmacology, 81(2), 250-263.
  • Atwood, B. K., et al. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British Journal of Pharmacology, 160(3), 585-593.
  • Reggio, P. H. (2009). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 16(19), 2384-2411.
  • Mehmedic, Z., et al. (2010).
  • Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Soethoudt, M., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Molecular Biology, 1627, 133-146.
  • Ruiu, S., et al. (2013). Radioligand displacement study of 6f and 6h against [³H]CP55,940 on membrane homogenates of hCB2-CHO cells. European Journal of Medicinal Chemistry, 63, 852-862.
  • Atwood, B. K., et al. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB receptor agonist. British Journal of Pharmacology, 160(3), 585-593.
  • Rajasekaran, M., et al. (2013). Effects of the synthetic cannabinoid receptor agonist JWH-018 on abuse-related effects of opioids in rhesus monkeys. Psychopharmacology, 228(4), 639-649.
  • Malinowska, B., et al. (2012). Cannabinoid CB1 and CB2 receptors antagonists AM251 and AM630 differentially modulate the chronotropic and inotropic effects of cannabinoids in the pithed rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1085-1098.
  • Strange, P. G. (2008). Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.
  • Ibsen, M. S., et al. (2019). Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence. Frontiers in Pharmacology, 10, 353.
  • Mackie, K., et al. (2008). Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist. British Journal of Pharmacology, 155(1), 102-111.
  • Di Marzo, V., & De Petrocellis, L. (2006). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 344, 15-26.

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is a functionalized tryptamine derivative.[1] Structurally, it consists of an indole core with an ethylamine side chain (tryptamine) and a benzyl group attached to the indole nitrogen.

As a research chemical, it possesses significant bioactive potential (serotonergic activity) and physicochemical hazards (corrosivity/irritation). This guide mandates a "Universal Precaution" approach: treating the substance as a high-potency compound regardless of specific toxicological gaps.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Structure Indole-ethylamine scaffold (N-benzyl subst.)[1]Bioactive; potential CNS activity.[1]
Form Hydrochloride Salt (Solid/Powder)High water solubility; increased bioavailability and aquatic toxicity.[1]
Molecular Weight ~286.80 g/mol (Free base + HCl)Dusts settle slowly; inhalation risk is elevated.[1]
Acidity (pH) Acidic in aqueous solution (pH 4.0–5.[1]5)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.[1]
Solubility Water, DMSO, MethanolDo not dispose down drain. High mobility in aquatic systems.

Hazard Identification & Risk Assessment

Before disposal can occur, the handler must understand the active risks.[1][2][3] This compound is not just "chemical waste"; it is a bioactive amine salt.[1]

  • Health Hazards (GHS):

    • Acute Toxicity (Oral/Inhalation): Likely Category 4 or higher (Harmful/Toxic).[1][4] Tryptamines can induce serotonin syndrome-like effects if absorbed.[1]

    • Skin/Eye Corrosion: The HCl salt form creates acidic moisture upon contact with mucous membranes, leading to severe irritation or burns (Category 1B/2).

  • Environmental Hazards:

    • Aquatic Toxicity: Indole amines are often toxic to aquatic life.[1] Zero-discharge policy applies.[1]

Operational Handling: A Self-Validating System

Safety is not a checklist; it is a workflow. The following protocol creates a "closed loop" where waste is segregated immediately at the point of generation, preventing cross-contamination.

The "Double-Barrier" Weighing Protocol[1]
  • Primary Barrier: All weighing of the solid HCl salt must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Secondary Barrier: Use an antistatic weighing boat.[1] Place this boat inside a larger secondary container (e.g., a plastic tupperware or deep tray) during transfer to catch any stray granules.

  • PPE Standard:

    • Gloves: Double-gloving is mandatory.[1] Inner layer: Latex or Nitrile (4 mil).[1] Outer layer: Extended-cuff Nitrile (minimum 5 mil).[1]

    • Respiratory: If working outside a hood (strongly discouraged), a P100 particulate respirator is required.

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) where the compound transitions from "Reagent" to "Waste."

HandlingWorkflow Storage 1. Storage (Desiccated, +4°C) Weighing 2. Weighing (Fume Hood + Secondary Cont.) Storage->Weighing Transfer Solubilization 3. Solubilization (DMSO/Water) Weighing->Solubilization Dissolve WasteSeg 5. Waste Segregation (Solid vs. Liquid) Weighing->WasteSeg Spill Cleanup Experiment 4. Experimental Use (In Vitro/In Vivo) Solubilization->Experiment Aliquot Experiment->WasteSeg Disposal

Figure 1: Operational workflow emphasizing the transition from storage to waste segregation.

Disposal Procedures

Core Directive: This compound must be disposed of via High-Temperature Incineration .[1] It is strictly prohibited to flush this compound down the sanitary sewer.

A. Solid Waste (Dry)

Includes: Contaminated gloves, weighing boats, paper towels, and benchcoat.

  • Collection: Place all solid debris into a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Tag as "Hazardous Waste: Solid Debris contaminated with Indole Amines."[1]

  • Container: Seal the bag and place it into the lab's dedicated Solid Hazardous Waste Drum .

B. Liquid Waste (Stock Solutions & Residuals)

Includes: Unused stock solutions (DMSO/Water) and reaction mother liquors.[1]

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Bleach) as this may generate hazardous gas or exothermic reactions.[1]

  • Container: Pour into a chemically compatible HDPE carboy labeled "Organic/Aqueous Waste."

  • pH Check: If the solution is highly acidic due to the HCl salt, ensure the waste carboy is rated for corrosives.

C. Empty Container Management (The "P-List" Standard)

Even if not explicitly P-listed (acutely toxic) by the EPA, treat the primary vial as such to ensure compliance.[1]

  • Triple Rinse: Rinse the empty vial three times with a solvent capable of dissolving the residue (Methanol or DMSO).[1]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste carboy (NOT down the drain).

  • Defacing: Cross out the label on the vial.

  • Final Step: Dispose of the rinsed, defaced vial in the Glass/Sharps container, or the Solid Hazardous Waste bin if your facility requires "zero contamination" for glass recycling.

Waste Decision Tree

DisposalTree Start Waste Generation TypeCheck State of Matter? Start->TypeCheck Solid Solid / Debris TypeCheck->Solid Liquid Liquid Solution TypeCheck->Liquid Sharp Needles / Glass TypeCheck->Sharp ActionSolid Double Bag -> Solid Haz Waste Bin Solid->ActionSolid ActionLiquid Segregate (No Oxidizers) -> Chemical Waste Carboy Liquid->ActionLiquid ActionSharp Triple Rinse -> Sharps Container Sharp->ActionSharp Final EHS Pickup -> Incineration ActionSolid->Final ActionLiquid->Final ActionSharp->Final

Figure 2: Decision logic for segregating waste streams to ensure compliance with incineration protocols.

Emergency Response: Spill Cleanup

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Upgrade: Wear a fit-tested respirator (N95/P100) and goggles.[1]

  • Dry Spill (Powder):

    • Do not sweep (creates dust).[1]

    • Cover with wet paper towels (dampened with water) to prevent aerosolization.[1]

    • Scoop the wet mass into a bag.[1]

    • Clean surface with a 10% bleach solution to degrade trace amines, followed by a water rinse.

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.[1]

    • Place absorbents in the Solid Hazardous Waste bin.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Tryptamine Hydrochloride. [1]

  • PubChem. (2023).[1] Compound Summary: Tryptamine Hydrochloride (Analogous Structure).[1] National Library of Medicine.[1] [1]

Sources

Navigating the Safe Handling of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS No: 151410-15-0).[1] As a valued member of the research and drug development community, your safety is paramount. This guide is designed to empower you with the knowledge to work confidently and securely with this and structurally similar compounds. The following protocols are based on a composite understanding of the potential hazards associated with indole, benzyl, and ethanamine moieties.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is not extensively documented in readily available literature, a critical evaluation of its structural components and data from analogous compounds necessitates a cautious approach. Structurally related compounds, such as benzylamine and other indole derivatives, exhibit a range of hazards that must be considered.

Potential HazardClassificationRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal) Category 4 (Harmful)Analogous compounds like benzylamine are classified as harmful if swallowed or in contact with skin.[2]
Skin Corrosion/Irritation Category 1B/2 (Causes severe skin burns and eye damage or causes skin irritation)Benzylamine is known to cause severe skin burns.[2][3] Other related hydrochloride salts can cause skin irritation.[4]
Serious Eye Damage/Irritation Category 1/2 (Causes serious eye damage or causes serious eye irritation)Benzylamine is classified as causing serious eye damage.[2] Related hydrochloride salts are known to be irritating to eyes.[4][5]
Aquatic Hazard Harmful to aquatic lifeBenzylamine is noted to be harmful to aquatic life.[2]
Combustibility Combustible LiquidBenzylamine is a combustible liquid.[2][3]

Given these potential hazards, a multi-layered approach to personal protection is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is required for all personnel handling 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride. This is not merely a checklist, but a system designed to minimize exposure through all potential routes.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemically resistant nitrile gloves.[6]Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.[7]
Eye and Face Protection Chemical safety goggles and a face shield.[8][9]Protects against splashes and aerosols, which can cause severe eye damage.[2]
Body Protection A fully buttoned, dedicated laboratory coat. For larger quantities or procedures with a high risk of splashing, a disposable chemical-resistant suit is recommended.[6]Prevents contact with skin and contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoes.[10]Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates should be used, especially when handling the solid compound or creating solutions.[6][10]Minimizes the risk of inhalation, a primary route of exposure.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal Assess_Hazards Assess Hazards & Review SDS of Analogs Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_Suit Don Lab Coat/ Chemical Suit Select_PPE->Don_Suit Proceeds to Don_Respirator Don Respirator Don_Suit->Don_Respirator Followed by Don_Goggles Don Goggles/ Face Shield Don_Respirator->Don_Goggles Then Don_Gloves Don Inner & Outer Nitrile Gloves Don_Goggles->Don_Gloves Finally Handle_Chemical Handle Chemical in Fume Hood Don_Gloves->Handle_Chemical Ready for Dispose_Waste Segregate & Dispose of Waste Handle_Chemical->Dispose_Waste Leads to

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety and minimizes the potential for contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • The container should be kept tightly closed.[4]

Handling Procedures

All handling of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational. Cover the work surface with disposable, absorbent bench paper.[6] Assemble all necessary equipment.

  • Donning PPE: Follow the donning sequence outlined in Figure 1.

  • Weighing: If weighing the solid, do so within the fume hood using a dedicated spatula and weigh boat.

  • Solution Preparation: To prepare a solution, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Wash hands and any exposed skin thoroughly after handling.[4][11]

Emergency Procedures
SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment.

  • Chemical Waste: All solid waste and solutions containing 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, lab coats, etc.), bench paper, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Method: The waste should be disposed of through an approved waste disposal plant.[2][4][5] This typically involves incineration by a licensed hazardous waste management company.[12] Do not allow the product to enter drains.[2][11]

Disposal_Workflow Start Post-Experiment Segregate_Waste Segregate Waste Streams Start->Segregate_Waste Solid_Waste Solid Chemical Waste (e.g., excess compound) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Chemical Waste (e.g., solutions) Segregate_Waste->Liquid_Waste Contaminated_PPE Contaminated PPE & Consumables Segregate_Waste->Contaminated_PPE Package_Waste Package in Labeled, Sealed Hazardous Waste Containers Solid_Waste->Package_Waste Liquid_Waste->Package_Waste Contaminated_PPE->Package_Waste Store_Waste Store in Designated Hazardous Waste Accumulation Area Package_Waste->Store_Waste Arrange_Disposal Arrange for Pickup by Certified Hazardous Waste Vendor Store_Waste->Arrange_Disposal End Disposal Complete Arrange_Disposal->End

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date safety data sheets for the chemicals you are working with.

References

  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Virginia. (n.d.). STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。